Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-11(14)10-12-8(6-16-10)7-4-2-3-5-9(7)13/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOBIZPBWDWECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CO1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091517-76-7 | |
| Record name | methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzaldehyde with an amino acid ester under acidic conditions to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydrooxazole derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Ether derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds related to methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of 4-methyl-1,3-oxazole compounds reduced the effects of Freund's adjuvant-induced inflammation in rats by modulating acute-phase plasma proteins like albumin and fibrinogen . This suggests potential therapeutic uses in treating inflammatory diseases such as arthritis.
Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have been documented extensively. For instance, compounds containing the oxazole ring have shown effectiveness against various bacterial strains. A specific derivative exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Aspergillus niger, highlighting its potential as an antimicrobial agent .
Synthetic Pathways
The synthesis of this compound typically involves the reaction of 2-amino phenols with carboxylic acid derivatives under controlled conditions. Recent advancements in synthetic methodologies have improved yields and reduced reaction times .
Table 1: Synthetic Methods Overview
| Method | Yield (%) | Reaction Time | Notes |
|---|---|---|---|
| Method A | 79–89% | 45 min | Utilizes magnetic solid acid nanocatalyst |
| Method B | 85% | 3 hours | Involves oxidative coupling reactions |
Case Study: Anti-inflammatory Effects
A study published in a pharmacological journal explored the effects of this compound on inflammatory markers in a rat model. The results indicated a significant reduction in edema and plasma viscosity, suggesting its utility in managing chronic inflammatory conditions .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of various oxazole derivatives, including this compound. The study found that certain modifications to the structure enhanced antibacterial efficacy against resistant strains of bacteria, indicating potential for development into new antibiotics .
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyphenyl group can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Substituent Effects: Hydroxyl vs. Halogens
The hydroxyl group in Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate distinguishes it from halogenated analogs such as Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate and Methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate (). Key differences include:
- Hydrogen Bonding : The hydroxyl group enables intramolecular hydrogen bonding with the oxazole nitrogen or ester carbonyl, enhancing solubility in polar solvents. Halogens (Cl, Br) increase lipophilicity and are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Electronic Effects : The hydroxyl group acts as an electron-donating substituent via resonance, while halogens exert electron-withdrawing inductive effects, altering the oxazole ring’s electronic density and reactivity toward electrophiles.
Structural Isomerism and Positional Effects
- Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate () differs in substituent positions: a methyl group at C5 and phenyl at C2.
- Methyl 4-chloro-5-phenylisoxazole-3-carboxylate () replaces the oxazole with an isoxazole ring (oxygen at position 2, nitrogen at position 1). Isoxazoles exhibit distinct reactivity, such as higher susceptibility to ring-opening reactions under acidic conditions .
Conformational Stability
Studies on Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (MCPOC) revealed conformational stability shifts between gas-phase and matrix environments due to steric and electronic interactions . For the target compound, the hydroxyl group may stabilize specific conformers via intramolecular hydrogen bonding, a feature absent in halogenated analogs.
Spectroscopic Profiles
- Infrared Spectroscopy : The hydroxyl group in the target compound introduces a broad O–H stretch (~3200–3600 cm⁻¹), absent in halogenated analogs. Halogens exhibit characteristic C–X stretches (Cl: ~550–600 cm⁻¹; Br: ~500–550 cm⁻¹) .
- NMR : The hydroxyl proton in the target compound would appear as a singlet in DMSO-d6 (δ ~9–10 ppm), while halogenated analogs show deshielded aromatic protons due to electron-withdrawing effects.
Data Tables
Biological Activity
Methyl 4-(2-hydroxyphenyl)-1,3-oxazole-2-carboxylate is a compound of interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure that contributes to its biological activity. The oxazole ring and hydroxyl group on the phenyl moiety play significant roles in its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 75 µg/mL | Moderate |
| Bacillus subtilis | 16.7 µg/mL | Strong |
| Escherichia coli | 156.47 µM | Weak |
| Candida albicans | 16.69 µM | Moderate |
The compound demonstrated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values indicating effective inhibition of growth at specific concentrations .
Anticancer Activity
The potential anticancer effects of this compound have been explored in various cancer cell lines. The compound's mechanism of action appears to involve the modulation of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| MV-4-11 | 25 | Moderate |
| HeLa | 23 | Weak |
| L929 | 23 | Weak |
In a study involving leukemia cells (MV-4-11), this compound exhibited an IC50 value of 25 µM, indicating moderate cytotoxicity. Comparatively, its activity against HeLa cells was weaker, suggesting selectivity towards certain cancer types .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival:
- Histone Deacetylase Inhibition : The compound interacts with HDACs, leading to increased acetylation of histones and subsequent changes in gene expression associated with apoptosis and cell cycle regulation.
- Biofilm Formation Inhibition : Studies indicate that this compound interferes with biofilm formation in bacteria like Staphylococcus aureus, which is critical for bacterial virulence and resistance .
Case Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The study found that at a concentration of 250 µg/mL, the compound inhibited biofilm formation by approximately 75%, highlighting its potential as a therapeutic agent against biofilm-associated infections .
Case Study 2: Cancer Cell Line Response
In another study focusing on various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that treatment with this compound led to significant upregulation of pro-apoptotic genes such as Bax and p53, while downregulating anti-apoptotic factors like Bcl2 and CDK4. This suggests a promising role in cancer therapy through apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
